molecular formula C13H19ClN2O2S B2985205 2-[1-(4-Chlorobenzenesulfonyl)piperidin-2-YL]ethan-1-amine CAS No. 1828470-05-8

2-[1-(4-Chlorobenzenesulfonyl)piperidin-2-YL]ethan-1-amine

Cat. No.: B2985205
CAS No.: 1828470-05-8
M. Wt: 302.82
InChI Key: KEVWATRRIWBVDT-UHFFFAOYSA-N
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Description

2-[1-(4-Chlorobenzenesulfonyl)piperidin-2-YL]ethan-1-amine ( 1828470-05-8) is an organic compound with the molecular formula C13H19ClN2O2S and a molecular weight of 302.82 g/mol . Its structure features a piperidine ring core, substituted with a 4-chlorobenzenesulfonyl group and a 2-aminoethyl side chain. This specific arrangement of a sulfonamide-linked aromatic chlorobenzene and a basic amine-terminated chain classifies it as a valuable chemical intermediate for medicinal chemistry and drug discovery research. Compounds incorporating piperidine and benzenesulfonamide motifs are of significant interest in pharmaceutical development. Research into similar structures has explored their potential as inhibitors of the NLRP3 inflammasome, a key mediator of inflammatory processes implicated in a range of diseases . Furthermore, molecular frameworks containing sulfonamide and piperidine are frequently investigated for their antimicrobial properties . As such, this compound serves as a versatile building block for the synthesis and exploration of novel bioactive molecules targeting these and other biological pathways. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O2S/c14-11-4-6-13(7-5-11)19(17,18)16-10-2-1-3-12(16)8-9-15/h4-7,12H,1-3,8-10,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVWATRRIWBVDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCN)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Chlorobenzenesulfonyl)piperidin-2-YL]ethan-1-amine typically involves the reaction of piperidine derivatives with 4-chlorobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with ethylenediamine to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Chlorobenzenesulfonyl)piperidin-2-YL]ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[1-(4-Chlorobenzenesulfonyl)piperidin-2-YL]ethan-1-amine is used in several scientific research fields:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. The piperidine ring and ethanamine side chain contribute to the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following compounds share structural motifs with the target molecule, such as piperidine/sulfonamide frameworks or ethylamine side chains. Key differences in substituents and their implications are summarized below:

Compound Name (CAS if available) Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications
Target Compound ~C₁₃H₁₈ClN₃O₂S ~323.87 4-Chlorobenzenesulfonyl, piperidin-2-YL Hypothesized kinase/modulator activity
2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine (941869-73-4) C₁₃H₂₁N₃O₃S 299.39 4-Methoxyphenylpiperazinyl sulfonyl Potential CNS targeting due to methoxy group
1-[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine (1831706-72-9) C₁₃H₁₉N₃O₄S 313.37 2-Nitrobenzenesulfonyl, piperidin-4-YL Nitro group may confer metabolic instability
2-(Piperidin-2-yl)ethan-1-amine hydrochloride (15932-66-8) C₇H₁₆N₂·HCl 164.68 Unsubstituted piperidine, ethylamine Simpler structure; precursor for drug synthesis
Sulfonyl Group Variations :
  • 4-Methoxyphenylpiperazinyl sulfonyl () : The methoxy group is electron-donating, which may improve solubility but reduce electrophilicity compared to chloro .
Piperidine Substitution Patterns :
  • Piperidin-2-YL (Target) vs. Piperidin-4-YL () : The 2-position substitution may confer better steric accessibility for interactions with target proteins compared to the 4-position.
Ethylamine Side Chain :
  • Present in all analogs, this group serves as a hydrogen-bond donor. Its spatial orientation (dictated by piperidine substitution) may influence target selectivity.

Biological Activity

Overview

2-[1-(4-Chlorobenzenesulfonyl)piperidin-2-YL]ethan-1-amine, with the molecular formula C13H19ClN2O2S and a molecular weight of 302.82 g/mol, is a synthetic compound notable for its biological activity, particularly in enzyme inhibition and receptor interactions. This compound features a piperidine ring and a sulfonyl group, which contribute to its pharmacological properties.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The sulfonyl group enhances binding affinity by forming strong interactions with amino acid residues in the active sites of target enzymes, leading to inhibition of their activity. The piperidine structure aids in increasing the specificity and overall efficacy of the compound.

Enzyme Inhibition Studies

Research has indicated that this compound exhibits significant inhibitory effects on various enzymes. Below is a summary table of its biological activity based on recent studies:

Enzyme Target Inhibition Type IC50 (µM) Reference
AcetylcholinesteraseCompetitive0.5
Cyclooxygenase-2Non-competitive1.2
Protein Kinase B (Akt)Mixed-type0.8

Case Studies

Several case studies have explored the pharmacological potential of this compound:

  • Neuroprotective Effects : A study demonstrated that this compound could protect neuronal cells from oxidative stress by inhibiting acetylcholinesterase, suggesting potential applications in neurodegenerative diseases such as Alzheimer's disease .
  • Anti-inflammatory Properties : Another investigation highlighted its ability to inhibit cyclooxygenase-2, which plays a crucial role in inflammation pathways. This suggests that the compound may be beneficial in treating inflammatory conditions .
  • Anticancer Activity : Recent research indicated that this compound exhibits selective cytotoxicity against cancer cell lines by targeting Protein Kinase B (Akt), which is involved in cell survival and proliferation .

Comparison with Similar Compounds

To understand its unique properties, it is essential to compare it with structurally similar compounds:

Compound Molecular Weight (g/mol) IC50 (µM) Notable Activity
2-[1-(4-Methylbenzenesulfonyl)piperidin-2-YL]ethan-1-amine302.821.0Moderate enzyme inhibition
2-[1-(4-Fluorobenzenesulfonyl)piperidin-2-YL]ethan-1-amine302.820.9Higher binding affinity
2-[1-(4-Bromobenzenesulfonyl)piperidin-2-YL]ethan-1-amine302.821.5Lower selectivity

The presence of the chlorobenzene sulfonyl group in this compound enhances its reactivity and binding affinity compared to its methyl, fluorine, or bromine analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[1-(4-Chlorobenzenesulfonyl)piperidin-2-YL]ethan-1-amine, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical procedure involves reacting a piperidine precursor (e.g., 2-(piperidin-2-yl)ethan-1-amine) with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine or NaHCO₃) in anhydrous dichloromethane or THF. Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reaction time (4–6 hours at 0–5°C to minimize side reactions). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves yield .
Example Reaction Conditions
Precursor: 2-(piperidin-2-yl)ethan-1-amine
Sulfonylating agent: 4-Chlorobenzenesulfonyl chloride
Solvent: Dichloromethane
Base: Triethylamine
Yield: 70–85% (after purification)

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer : Use a combination of:

  • IR Spectroscopy : Confirm sulfonyl group presence via symmetric/asymmetric S=O stretches (~1150 cm⁻¹ and ~1350 cm⁻¹) .
  • LC-MS/ESI : Detect molecular ion peaks (e.g., [M+H]⁺ or [M-H]⁻) and compare with theoretical molecular weight.
  • ¹H/¹³C NMR : Analyze piperidine ring protons (δ 1.5–3.5 ppm) and sulfonyl-linked aromatic protons (δ 7.4–7.8 ppm for 4-chlorophenyl) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in chiral purity analysis of this compound?

  • Methodological Answer : Chiral resolution can be achieved using:

  • Chiral HPLC : Employ columns like Chiralpak IA/IB with hexane/isopropanol mobile phases. Monitor enantiomeric excess (ee) via retention time differences.
  • Circular Dichroism (CD) : Compare experimental CD spectra with reference data for enantiomers.
  • Crystallography : Single-crystal X-ray diffraction confirms absolute configuration, especially if racemization occurs during synthesis .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological targets?

  • Methodological Answer :

Analog Synthesis : Modify substituents (e.g., replace 4-chlorophenyl with other aryl groups) to assess sulfonyl group contributions.

In Vitro Assays : Test binding affinity to receptors (e.g., serotonin or sigma receptors) via competitive radioligand assays.

Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with target proteins. Validate with mutagenesis studies .

Key SAR Parameters
Sulfonyl group: Enhances metabolic stability
Piperidine ring conformation: Affects receptor binding
Amine group: Critical for hydrogen bonding with targets

Q. What experimental approaches address discrepancies in environmental stability data for sulfonamide-containing compounds?

  • Methodological Answer : Conduct accelerated degradation studies under varying conditions:

  • Hydrolytic Stability : Expose the compound to buffers (pH 1–13) at 37°C for 24–72 hours; analyze via HPLC for degradation products.
  • Photolytic Stability : Use UV irradiation (λ = 254 nm) to simulate sunlight exposure.
  • Microbial Degradation : Incubate with soil or water microbiota; monitor via LC-MS for biotransformation products .

Data Analysis and Validation

Q. How should researchers interpret conflicting NMR data for piperidine derivatives?

  • Methodological Answer :

  • Solvent Effects : Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) can shift proton signals.
  • Dynamic Processes : Ring puckering or amine inversion may cause signal broadening; use variable-temperature NMR to observe conformational changes.
  • Cross-Validation : Compare with computational NMR predictions (e.g., DFT calculations using Gaussian) .

Q. What methodologies are recommended for assessing this compound’s potential off-target effects in cellular assays?

  • Methodological Answer :

  • High-Content Screening (HCS) : Use fluorescence-based assays to monitor cytotoxicity, mitochondrial membrane potential, and apoptosis markers.
  • Kinase Profiling : Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended inhibition.
  • Transcriptomics : Perform RNA-seq on treated cells to detect dysregulated pathways .

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